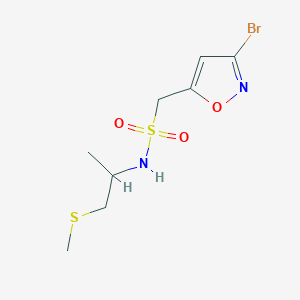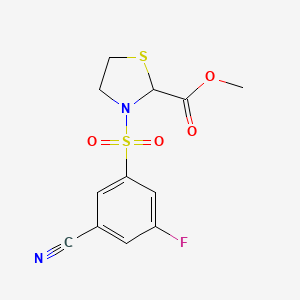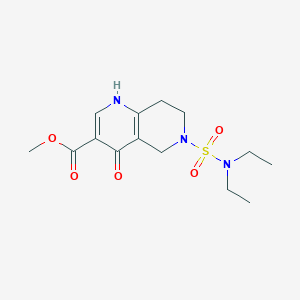
(2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate is an organic compound that features a fluoro-substituted aromatic ring and an oxane (tetrahydropyran) ring connected via an ethanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate typically involves multi-step organic reactions. One common approach is to start with the fluoro-substituted aromatic compound and introduce the ethanesulfonate group through a sulfonation reaction. The oxane ring can be introduced via a nucleophilic substitution reaction, where the ethanesulfonate group acts as a leaving group, allowing the oxane ring to attach to the aromatic system.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The ethanesulfonate group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
The compound may be used in biological research to study the effects of fluoro-substituted aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the fluoro group can enhance the bioactivity and metabolic stability of drug candidates.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance binding affinity and selectivity, while the oxane ring can influence the compound’s overall conformation and stability. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate: shares similarities with other fluoro-substituted aromatic compounds and oxane-containing molecules.
This compound: can be compared to compounds like (2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonamide and (2-Fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonic acid.
Uniqueness
The uniqueness of this compound lies in its combination of a fluoro-substituted aromatic ring and an oxane ring connected via an ethanesulfonate group. This structure imparts distinct chemical and physical properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2-fluoro-5-methylphenyl) 2-(oxan-3-yl)ethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO4S/c1-11-4-5-13(15)14(9-11)19-20(16,17)8-6-12-3-2-7-18-10-12/h4-5,9,12H,2-3,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAGCAKGHFFTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OS(=O)(=O)CCC2CCCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-6-(1,5-dimethylpyrazol-4-yl)sulfonyl-6-azaspiro[2.5]octane](/img/structure/B7405238.png)
![2-Bromo-6-(1-ethylpyrazol-4-yl)sulfonyl-6-azaspiro[2.5]octane](/img/structure/B7405244.png)
![cyclohexylmethyl N-[(1R)-1-(3-methylpyrazin-2-yl)ethyl]carbamate](/img/structure/B7405247.png)
![N-methyl-2-(oxan-2-yl)-N-[2-(pyridin-2-ylamino)ethyl]ethanesulfonamide](/img/structure/B7405270.png)
![2-[(6-cyclopropyloxan-2-yl)methylsulfonyl-methylamino]-N-methylacetamide](/img/structure/B7405271.png)
![2-[[1-(Azetidin-1-ylsulfonyl)piperidin-4-yl]methylsulfanyl]-4-methyl-1,3-thiazole](/img/structure/B7405280.png)
![N-[3-(2-methylpropoxy)propyl]imidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B7405284.png)

![N-benzyl-2-[[dimethyl(oxo)-lambda6-sulfanylidene]carbamoylamino]propanamide](/img/structure/B7405293.png)


![oxolan-3-yl N-[1-(2,6-dichloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B7405305.png)

![N-benzyl-2-[(4,4-difluoro-2-methylbutyl)sulfonylamino]propanamide](/img/structure/B7405330.png)
